REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4](C(O)=O)[C:5]2[C:14]([CH:15]=1)=[N:13][C:12]1[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[CH:6]=2.N1C2C(=CC=CC=2)C(=O)C1=O.Cl>[OH-].[K+].O>[CH:3]1[CH:4]=[C:5]2[CH:6]=[C:7]3[C:12](=[N:13][C:14]2=[CH:15][CH:2]=1)[CH:11]=[CH:10][CH:9]=[CH:8]3 |f:3.4|
|
Name
|
3-Chloroacridinecarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C2=CC3=CC=CC=C3N=C2C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
filtered after 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solid was air-dried over night
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.76 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4](C(O)=O)[C:5]2[C:14]([CH:15]=1)=[N:13][C:12]1[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[CH:6]=2.N1C2C(=CC=CC=2)C(=O)C1=O.Cl>[OH-].[K+].O>[CH:3]1[CH:4]=[C:5]2[CH:6]=[C:7]3[C:12](=[N:13][C:14]2=[CH:15][CH:2]=1)[CH:11]=[CH:10][CH:9]=[CH:8]3 |f:3.4|
|
Name
|
3-Chloroacridinecarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C2=CC3=CC=CC=C3N=C2C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
filtered after 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solid was air-dried over night
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.76 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |